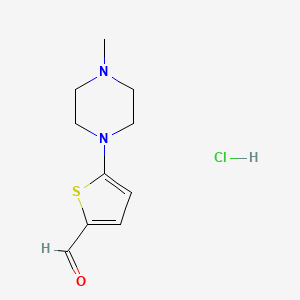![molecular formula C17H26N2O2 B13861282 N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound that features a piperidine ring, a phenyl group, and a formamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and phenylformamides, such as:
- 2-(1-ethylpiperidin-4-yl)ethanamine
- N-(piperidine-4-yl)benzamide
- Piperine
Uniqueness
N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-19-9-5-6-15(11-19)14-7-8-16(18-12-20)17(10-14)21-13(2)3/h7-8,10,12-13,15H,4-6,9,11H2,1-3H3,(H,18,20) |
Clave InChI |
HKFWDHRYKYCBPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)C2=CC(=C(C=C2)NC=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



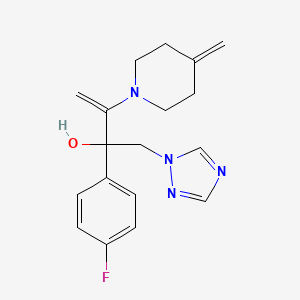
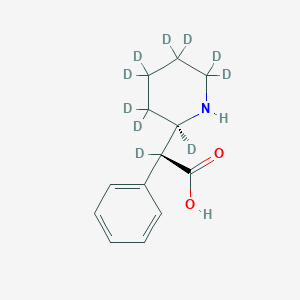
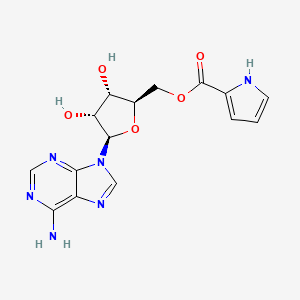
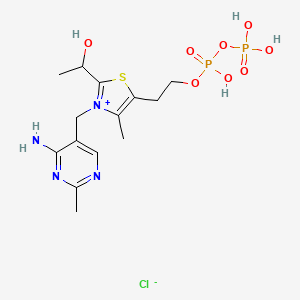

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)

